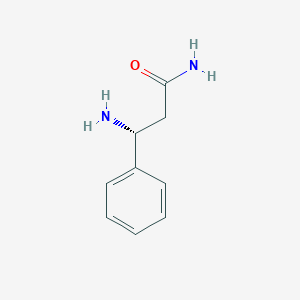

(3R)-3-amino-3-phenylpropanamide

Descripción

Propiedades

Fórmula molecular |

C9H12N2O |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-phenylpropanamide |

InChI |

InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1 |

Clave InChI |

LWTUSLSPLDBOBT-MRVPVSSYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H](CC(=O)N)N |

SMILES canónico |

C1=CC=C(C=C1)C(CC(=O)N)N |

Origen del producto |

United States |

(3R)-3-amino-3-phenylpropanamide chemical properties and structural data

An In-depth Technical Guide to (3R)-3-amino-3-phenylpropanamide: Properties, Structure, and Applications

Abstract

(3R)-3-amino-3-phenylpropanamide is a chiral molecule of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of β-phenylalanine, it serves as a versatile stereospecific building block for the synthesis of complex pharmaceutical agents and other bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, expected spectroscopic signatures, common synthetic routes, and key applications. The content herein is intended to equip researchers, chemists, and drug development professionals with the core technical knowledge required to effectively utilize this compound in a laboratory setting.

Core Chemical and Physical Properties

(3R)-3-amino-3-phenylpropanamide is a white to off-white powder under standard conditions.[1] Its core structure consists of a phenyl group and an amino group attached to the chiral carbon at the C3 position (the β-carbon relative to the carbonyl group), and a primary amide functional group. This arrangement makes it a valuable precursor for introducing a specific stereocenter into larger molecules.

The physical properties of the compound are summarized in the table below. It is worth noting that reported melting points show some variance in the literature, which may be attributable to differences in purity or the specific crystalline form of the material being analyzed.[2][3]

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-phenylpropanamide | [3] |

| Synonyms | (R)-β-Phenylalanine amide | [3] |

| CAS Number | 46050-30-0 (free base) | N/A |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Physical Form | Powder | [1] |

| Melting Point | 99-103 °C or 120–125 °C | [2][3] |

| Solubility | Soluble in water | [2] |

| Canonical SMILES | C1=CC=C(C=C1)N | [3] |

| InChI Key | LWTUSLSPLDBOBT-MRVPVSSYSA-N | [3] |

Structural Elucidation and Spectroscopic Analysis

The definitive structure of (3R)-3-amino-3-phenylpropanamide is defined by its specific connectivity and stereochemistry. While comprehensive, peer-reviewed spectral data is not widely available in public repositories, a detailed analysis of its structure allows for the accurate prediction of its spectroscopic signatures. This section provides the expected characteristics for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are critical for identity confirmation and quality control in a research setting.

Caption: 2D Structure of (3R)-3-amino-3-phenylpropanamide.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. In a suitable deuterated solvent like DMSO-d₆ (which allows for the observation of exchangeable N-H protons):

-

Aromatic Protons (5H): A multiplet in the range of δ 7.20-7.40 ppm.

-

Methine Proton (C₃-H, 1H): A triplet or doublet of doublets around δ 4.0-4.3 ppm, coupled to the adjacent methylene protons. Its position is influenced by the adjacent amine and phenyl groups.

-

Methylene Protons (C₂-H₂, 2H): A doublet or a pair of doublets of doublets (diastereotopic protons) around δ 2.3-2.6 ppm, coupled to the C₃-H proton.

-

Primary Amine Protons (NH₂, 2H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

-

Primary Amide Protons (CONH₂, 2H): Two separate broad singlets, one around δ 7.0 ppm and another around δ 7.5 ppm, due to hindered rotation around the C-N bond.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 7 unique signals:

-

Carbonyl Carbon (C=O): The least shielded carbon, expected around δ 173-176 ppm.

-

Aromatic Carbons (6C): Four signals between δ 126-145 ppm. The ipso-carbon (attached to the aliphatic chain) will be distinct from the ortho, meta, and para carbons.

-

Methine Carbon (C₃): The chiral carbon attached to the nitrogen and phenyl group, expected around δ 50-55 ppm.

-

Methylene Carbon (C₂): The carbon adjacent to the carbonyl group, expected around δ 40-45 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies provide confirmation of the functional groups:

-

N-H Stretching (Amine & Amide): A broad band from 3200-3400 cm⁻¹ representing the symmetric and asymmetric stretches of both the -NH₂ and -CONH₂ groups.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A strong band around 1610-1640 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment:

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of the amide group (-NH₂) to give a fragment at m/z = 148, and cleavage of the C₂-C₃ bond, yielding a prominent benzylic cation fragment (C₇H₈N⁺) at m/z = 106.

-

Synthesis and Chemical Reactivity

The synthesis of (3R)-3-amino-3-phenylpropanamide leverages its relationship to the natural amino acid D-phenylalanine (the (R)-enantiomer). The choice of synthetic route is often dictated by the desired scale, purity, and available starting materials.

Common Synthetic Pathways

-

From D-Phenylalanine: The most direct conceptual route involves the amidation of the carboxylic acid of D-phenylalanine. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and an ammonia source. Protecting the α-amino group (e.g., as a Boc or Cbz derivative) is typically required prior to amidation, followed by a deprotection step.

-

Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity. Specific enzymes can catalyze the formation of the amide bond from a suitable precursor, often under mild reaction conditions, which minimizes by-products.[3]

-

Reduction of Phenylalanine Derivatives: This involves starting with a modified D-phenylalanine where the carboxylic acid has been converted to another functional group that can be reduced to the primary amide.[3]

Caption: Generalized workflow for synthesis from D-Phenylalanine.

Key Chemical Reactions

The reactivity of (3R)-3-amino-3-phenylpropanamide is governed by its three functional groups: the primary amine, the primary amide, and the phenyl ring.

-

N-Acylation: The primary amino group readily reacts with acyl chlorides or anhydrides to form N-acyl derivatives, a common strategy for peptide synthesis or further functionalization.[2]

-

Oxidation: Strong oxidizing agents can convert the molecule to its corresponding β-amino acid, (R)-3-amino-3-phenylpropanoic acid.[3]

-

Reduction: The amide and the benzylic amine can be reduced under harsh conditions (e.g., with LiAlH₄) to yield (R)-3-amino-3-phenylpropan-1-amine. More selective reduction of the amide to the amine is also possible.

-

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the amine and amide groups.

Applications in Research and Drug Development

The primary value of (3R)-3-amino-3-phenylpropanamide lies in its identity as a chiral building block.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various drug candidates. The β-amino acid scaffold is a component of numerous biologically active compounds, including enzyme inhibitors and receptor modulators. Its use ensures the correct stereochemistry in the final active pharmaceutical ingredient (API), which is often critical for efficacy and safety.[2]

-

Biochemical Research: In a research context, it can be used as a substrate or inhibitor in studies of enzymes that process amino acids or their derivatives.[2]

-

Peptidomimetics: The β-amino acid structure is used to create peptidomimetics, which are molecules that mimic the structure of natural peptides but often have improved stability against enzymatic degradation in the body.

Safety and Handling

While a specific safety data sheet (SDS) for the free base is not universally available, data for the hydrochloride salt provides essential safety guidance. The hydrochloride salt is classified as a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

(3R)-3-amino-3-phenylpropanamide is a specialized chemical with high utility in stereospecific synthesis. Its value is derived from the fixed (R)-configuration at the β-carbon, making it an important precursor for pharmaceuticals and research tools where precise three-dimensional structure is paramount. Understanding its physicochemical properties, expected spectral characteristics, and reactivity is essential for its successful application in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3R)-3-amino-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3R)-3-amino-3-phenylpropanamide. As a chiral amino amide with a phenyl substituent, its NMR spectra exhibit distinct features crucial for structural verification and stereochemical analysis. This document outlines the predicted spectral data, provides a rationale for the chemical shifts and coupling patterns, and details a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Expected Spectral Features

(3R)-3-amino-3-phenylpropanamide possesses several key structural elements that dictate its NMR spectral characteristics: a monosubstituted phenyl group, a chiral center at the C3 position, a methylene group (C2), and a primary amide group. The presence of the chiral center renders the two protons of the adjacent methylene group diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (3R)-3-amino-3-phenylpropanamide in a common deuterated solvent such as Chloroform-d (CDCl₃) is anticipated to show signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |

| Amide-NH₂ | 5.50 - 7.50 | Broad Singlet | - | 2H |

| Methine-CH (C3-H) | 4.20 - 4.40 | Triplet or Doublet of Doublets | ~6-8 | 1H |

| Methylene-CH₂ (C2-H) | 2.40 - 2.80 | Multiplet (AB quartet) | ~6-8 (geminal and vicinal) | 2H |

| Amino-NH₂ | 1.50 - 3.00 | Broad Singlet | - | 2H |

Causality Behind Predicted ¹H NMR Assignments:

-

Phenyl Protons: The protons on the phenyl ring are expected to resonate in the typical aromatic region (7.20-7.40 ppm). Due to the electron-withdrawing effect of the alkyl chain, they will appear as a complex multiplet.

-

Amide Protons: The chemical shift of amide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A broad singlet is generally expected.

-

Methine Proton (C3-H): This proton is attached to the chiral center and is deshielded by the adjacent phenyl group and amino group, placing its signal around 4.20-4.40 ppm. It will be split by the two diastereotopic protons of the methylene group, likely resulting in a triplet or a doublet of doublets.

-

Methylene Protons (C2-H): These protons are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will split each other (geminal coupling) as well as the methine proton (vicinal coupling). This typically results in a complex multiplet, often resembling an AB quartet, in the range of 2.40-2.80 ppm.

-

Amino Protons: Similar to the amide protons, the amino protons will appear as a broad singlet, and their chemical shift is highly dependent on experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single peak.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C=O | 172 - 175 |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-CH (ortho, meta, para) | 125 - 130 |

| Methine-CH (C3) | 50 - 55 |

| Methylene-CH₂ (C2) | 40 - 45 |

Causality Behind Predicted ¹³C NMR Assignments:

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically between 172 and 175 ppm.

-

Phenyl Carbons: The aromatic carbons will resonate in the 125-145 ppm region. The quaternary carbon to which the alkyl chain is attached will be the most downfield of this group.

-

Methine Carbon (C3): The carbon of the chiral center, bonded to the nitrogen of the amino group and the phenyl group, is expected around 50-55 ppm.

-

Methylene Carbon (C2): The methylene carbon, adjacent to the carbonyl group, will be found in the 40-45 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (3R)-3-amino-3-phenylpropanamide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice as it is a common and relatively non-polar solvent that should provide good solubility for the compound. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the residual water peak in DMSO-d₆ can exchange with the amide and amine protons.[1][2]

-

Concentration: Prepare a solution of approximately 5-10 mg of (3R)-3-amino-3-phenylpropanamide in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents are available with TMS already added.[3]

Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

Spectral Width: 0-220 ppm.

Diagram 1: Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of (3R)-3-amino-3-phenylpropanamide.

Structural Elucidation through 2D NMR

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (3R)-3-amino-3-phenylpropanamide, a COSY spectrum would show correlations between the methine proton (C3-H) and the diastereotopic methylene protons (C2-H).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methine and methylene groups to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methylene protons (C2-H) would show a correlation to the carbonyl carbon (C=O).

Diagram 2: Key HMBC Correlations

Caption: Expected key HMBC correlations for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of (3R)-3-amino-3-phenylpropanamide are predicted to show characteristic signals that can be used for its unequivocal identification and structural verification. The diastereotopic nature of the methylene protons is a key feature arising from the chiral center. By following the detailed experimental protocol and utilizing 2D NMR techniques, researchers can obtain high-quality, unambiguous spectral data essential for drug development and quality control.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

-

Lichtenecker, R., et al. (2019). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 73(8-9), 425-434. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Anonymous. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

Oldfield, E., et al. (2009). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 131(30), 10541–10550. Retrieved from [Link]

-

Sim, J., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2173. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8. 13C-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

-

Anonymous. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Quiñoá, E., et al. (1998). 1H and13C NMR spectra and isomerism of 3-aminoacroleins. Magnetic Resonance in Chemistry, 36(11), 844-850. Retrieved from [Link]

-

Li, Y.-N., et al. (2014). Synthesis and Structural Characterization of N-Amino Compounds. Asian Journal of Chemistry, 26(18), 6069-6074. Retrieved from [Link]

-

Dugas, B., et al. (2024). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 29(19), 4421. Retrieved from [Link]

-

Zeller, A., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of (3R)-3-amino-3-phenylpropanamide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-amino-3-phenylpropanamide is a chiral building block with significant applications in pharmaceutical synthesis. Its structural integrity, particularly at ambient storage conditions, is a critical quality attribute that influences the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermodynamic stability of this compound at room temperature. We will explore its intrinsic degradation pathways, the impact of extrinsic factors, and the essential analytical methodologies for robust stability assessment. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development and handling of pharmaceuticals containing this specific chiral moiety.

Introduction: The Criticality of Stability in Pharmaceutical Development

The thermodynamic stability of a drug substance is a cornerstone of pharmaceutical development, directly impacting its quality, safety, and efficacy. For a chiral molecule like (3R)-3-amino-3-phenylpropanamide, maintaining both chemical and stereochemical integrity is paramount. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its stability profile under various environmental conditions is not just a regulatory requirement but a scientific necessity for ensuring patient safety and product quality.[1] Forced degradation studies, which intentionally stress the molecule, are a crucial tool in this process, helping to elucidate potential degradation pathways and inform the development of stability-indicating analytical methods.[1][2][3][4]

Intrinsic Stability and Potential Degradation Pathways

The inherent chemical structure of (3R)-3-amino-3-phenylpropanamide contains two primary functional groups susceptible to degradation: an amide and a primary amine.

Hydrolytic Degradation of the Amide Bond

The amide linkage is prone to hydrolysis, which involves the cleavage of the bond by water. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of (3R)-3-amino-3-phenylpropanoic acid and ammonia.[2] While the rate of this reaction at neutral pH and room temperature is typically slow, the presence of moisture can accelerate it.

Conceptual Hydrolysis Pathway:

Caption: General scheme of amide hydrolysis.

Oxidative Degradation of the Amine Group

The primary amine group in the molecule is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidative degradation can result in a complex mixture of products and is a common degradation pathway for molecules containing electron-rich groups like amines.[2]

Deamidation

Deamidation, the loss of an amide group, is another potential degradation pathway, particularly under certain pH conditions. This can occur through direct hydrolysis or via a cyclic imide intermediate, leading to the formation of different acidic impurities.[5]

Extrinsic Factors Influencing Stability

External conditions play a significant role in the rate and extent of degradation.

Table 1: Key Extrinsic Factors and Their Impact

| Factor | Potential Impact on (3R)-3-amino-3-phenylpropanamide | Mitigation Strategies |

| Temperature | Increased temperature accelerates the rate of all chemical degradation reactions, including hydrolysis and oxidation. | Store at controlled room temperature (e.g., 20-25°C). |

| Humidity | Promotes hydrolytic degradation of the amide bond. | Store in a dry environment, potentially with desiccants. |

| Light | Can provide the energy to initiate photolytic degradation reactions. | Store in light-resistant containers (e.g., amber vials). |

| pH | Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[2] | Control pH in solutions; store the solid form in a neutral environment. |

| Oxygen | Essential for oxidative degradation of the amine group. | Store under an inert atmosphere (e.g., nitrogen, argon) for long-term stability. |

Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately monitoring the degradation of (3R)-3-amino-3-phenylpropanamide and quantifying its impurities.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the parent compound from its degradation products.[6][7] Chiral HPLC methods are particularly important for ensuring that the stereochemical integrity of the molecule is maintained, as enantiomers can have different pharmacological and toxicological profiles.[7][8] Gas Chromatography (GC) can also be employed, often after derivatization to improve volatility and separation.[6][8]

Experimental Workflow for Stability Testing:

Caption: A typical workflow for a pharmaceutical stability study.

Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of degradation products.[6] Chiral derivatizing or solvating agents can be used with NMR to determine enantiomeric purity.[8][9] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for identifying unknown impurities by providing molecular weight and fragmentation information.[4]

Best Practices for Storage and Handling

To ensure the long-term thermodynamic stability of (3R)-3-amino-3-phenylpropanamide at room temperature, the following practices are recommended:

-

Storage: The compound should be stored in well-sealed, light-resistant containers at a controlled room temperature and low humidity. For extended storage, refrigeration and storage under an inert atmosphere may be warranted.

-

Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area and avoid exposure to direct sunlight.

Conclusion

The thermodynamic stability of (3R)-3-amino-3-phenylpropanamide at room temperature is governed by its susceptibility to hydrolysis, oxidation, and deamidation. A comprehensive understanding of these degradation pathways, coupled with the implementation of robust analytical methods and appropriate storage and handling procedures, is critical for maintaining the quality and integrity of this important pharmaceutical intermediate. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the reliability of their studies and the safety of the resulting pharmaceutical products.

References

- Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks - PMC. (2025, November 5). Vertex AI Search.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 22). Vertex AI Search.

- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway | Royal Society of Chemistry. (2007, December 14). Vertex AI Search.

- A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.

- Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Vertex AI Search.

- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides - Benchchem. Vertex AI Search.

- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Vertex AI Search.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. Vertex AI Search.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Vertex AI Search.

- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Vertex AI Search.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of (3R)-3-amino-3-phenylpropanamide

This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of (3R)-3-amino-3-phenylpropanamide. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases at the time of this writing, this document outlines the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. To illustrate the principles and the nature of the expected structural features, a detailed analysis of a closely related compound, 3-Methylamino-3-phenylpropan-1-ol, for which crystallographic data is available, is presented as a case study.

Introduction: The Significance of (3R)-3-amino-3-phenylpropanamide and the Imperative of Structural Elucidation

(3R)-3-amino-3-phenylpropanamide, a chiral derivative of β-phenylalanine, belongs to a class of compounds with significant potential in medicinal chemistry and drug development. The spatial arrangement of its constituent atoms, defined by its crystal structure, is paramount as it governs the molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the three-dimensional conformation and intermolecular interactions is crucial for designing and developing new therapeutic agents that may target specific biological receptors.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of small molecules. This powerful analytical technique provides precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing. Such data is invaluable for researchers in drug development, enabling a deeper understanding of structure-activity relationships and informing the design of novel compounds with enhanced pharmacological profiles.

A Roadmap to Structure: Synthesis and Crystallization of (3R)-3-amino-3-phenylpropanamide

The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of single crystals of suitable quality for X-ray diffraction analysis. The following protocols are based on established synthetic routes for related compounds and standard crystallization methodologies.

Proposed Synthesis of (3R)-3-amino-3-phenylpropanamide

A plausible synthetic route to (3R)-3-amino-3-phenylpropanamide commences from (R)-3-amino-3-phenylpropanoic acid, which is commercially available. The key transformation is the amidation of the carboxylic acid group.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: To a solution of (R)-3-amino-3-phenylpropanoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Amidation: To the activated ester solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like triethylamine (TEA). The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (3R)-3-amino-3-phenylpropanamide.

The Art of Crystal Growth: Obtaining X-ray Quality Single Crystals

The formation of high-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is essential.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a reservoir of a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below, causing the compound to crystallize.

A thorough screening of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane) is recommended to identify the optimal conditions for crystal growth.

The Science of Seeing Atoms: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in the crystal lattice.

When a beam of monochromatic X-rays is directed at a single crystal, the regularly arranged atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.

By rotating the crystal and collecting the diffraction data from all possible orientations, a complete three-dimensional map of the electron density within the unit cell can be reconstructed. From this electron density map, the positions of the individual atoms can be determined, and a detailed model of the molecule's structure can be built and refined.

Caption: A generalized experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule.

A Case Study: The Crystal Structure of 3-Methylamino-3-phenylpropan-1-ol

As the specific crystallographic data for (3R)-3-amino-3-phenylpropanamide is not available, we turn to a closely related molecule, 3-Methylamino-3-phenylpropan-1-ol, to illustrate the type of structural information that can be obtained. This compound shares the 3-amino-3-phenylpropyl core, providing valuable insights into the likely conformation and intermolecular interactions. The crystallographic data for this compound has been reported and provides a solid foundation for our discussion[1].

Crystallographic Data

The single-crystal X-ray diffraction data for 3-Methylamino-3-phenylpropan-1-ol is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO |

| Formula Weight | 165.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.593(2) |

| b (Å) | 5.861(1) |

| c (Å) | 14.717(3) |

| β (°) | 108.08(3) |

| Volume (ų) | 950.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.155 |

| Temperature (K) | 293 |

| R-factor | 0.071 |

| wR-factor | 0.201 |

Data sourced from the study by Frey et al.[1]

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 3-Methylamino-3-phenylpropan-1-ol, the molecule adopts a conformation where the phenyl ring and the propanol chain are not coplanar, which is expected to minimize steric hindrance. The key feature of the crystal packing is an extensive network of hydrogen bonds.

The molecules are linked into centrosymmetric dimers through O—H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the amino group of an adjacent molecule. These dimers are further connected into tetrameric units via N—H···O hydrogen bonds, creating a robust three-dimensional network[1].

This hydrogen bonding motif is highly relevant to what might be expected for (3R)-3-amino-3-phenylpropanamide. The primary amide group of the target molecule has two N-H donors and a carbonyl oxygen acceptor, while the primary amine has two N-H donors. This would allow for a rich and complex hydrogen-bonding network, likely involving both N—H···O and N—H···N interactions, which would play a crucial role in defining the crystal packing and influencing the compound's physical properties.

Sources

An In-depth Technical Guide to the Exact Mass and Mass Spectrometry Fragmentation of (3R)-3-amino-3-phenylpropanamide

This technical guide provides a comprehensive analysis of the mass spectrometry characteristics of (3R)-3-amino-3-phenylpropanamide, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the precise determination of its exact mass and elucidates its predictable fragmentation patterns under mass spectrometry conditions. The insights provided herein are grounded in established principles of mass spectrometry and supported by authoritative literature, offering a robust framework for the analytical characterization of this and structurally related molecules.

Introduction to (3R)-3-amino-3-phenylpropanamide

(3R)-3-amino-3-phenylpropanamide is a chiral organic compound featuring a phenyl ring, an amino group, and a propanamide moiety. Its chemical structure dictates its physicochemical properties and, consequently, its behavior in analytical instrumentation. A thorough understanding of its mass spectrometric profile is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems.

Exact Mass: The Foundation of High-Resolution Mass Spectrometry

The unequivocal identification of a molecule by mass spectrometry begins with the accurate determination of its mass. For (3R)-3-amino-3-phenylpropanamide, with the molecular formula C9H12N2O, the exact mass is a critical parameter.

Monoisotopic Mass Calculation

The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element. For C9H12N2O, this is calculated as follows:

-

Carbon (C): 9 x 12.000000 = 108.000000 Da

-

Hydrogen (H): 12 x 1.007825 = 12.093900 Da

-

Nitrogen (N): 2 x 14.003074 = 28.006148 Da

-

Oxygen (O): 1 x 15.994915 = 15.994915 Da

Summing these values yields the monoisotopic mass of the neutral molecule.

| Component | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon-12 | 9 | 12.000000 | 108.000000 |

| Hydrogen-1 | 12 | 1.007825 | 12.093900 |

| Nitrogen-14 | 2 | 14.003074 | 28.006148 |

| Oxygen-16 | 1 | 15.994915 | 15.994915 |

| Total | 164.094963 |

Therefore, the exact monoisotopic mass of neutral (3R)-3-amino-3-phenylpropanamide is 164.094963 Da [1][2][3]. In positive ion mode mass spectrometry, the protonated molecule, [M+H]+, would be observed at m/z 165.102788 .

Principles of Mass Spectrometry Fragmentation

To gain structural information beyond the molecular weight, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of a precursor ion (in this case, the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule. The fragmentation of (3R)-3-amino-3-phenylpropanamide is primarily dictated by the lability of its chemical bonds and the stability of the resulting fragment ions.

Ionization: The First Step

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (3R)-3-amino-3-phenylpropanamide. In positive ion mode ESI, the molecule readily accepts a proton, typically at the most basic site, which is the primary amine, to form the [M+H]+ ion.

Predicted Mass Spectrometry Fragmentation Pathway of (3R)-3-amino-3-phenylpropanamide

While a publicly available mass spectrum for (3R)-3-amino-3-phenylpropanamide is not readily found, its fragmentation pattern can be reliably predicted based on the known fragmentation behaviors of its constituent functional groups: the benzylamine and the propanamide moieties.

Key Fragmentation Pathways

The fragmentation of the protonated (3R)-3-amino-3-phenylpropanamide is expected to proceed through several key pathways, initiated by the charge on the protonated amine.

Pathway A: Benzylic Cleavage

A dominant fragmentation pathway for benzylamines involves the cleavage of the C-C bond alpha to the phenyl group, leading to the formation of a stable benzyl cation.

-

[M+H]+ → Benzyl Cation (m/z 91) + Neutral Loss This cleavage is driven by the formation of the highly stable benzyl cation (C7H7+). The neutral loss would be 3-aminopropanamide. This is a common fragmentation pathway for compounds containing a benzylamine moiety[4][5].

Pathway B: Amide Bond Cleavage

Cleavage of the amide bond is another characteristic fragmentation for this class of molecules. This can occur in two ways:

-

Cleavage of the N-CO bond: This is a common fragmentation pattern for amides, leading to the formation of an acylium ion[6][7].

-

[M+H]+ → Acylium Ion + Neutral Loss The resulting acylium ion would have a mass corresponding to the propanoyl portion of the molecule.

-

-

Cleavage adjacent to the carbonyl group: This can lead to the loss of the amide group as a neutral species.

Pathway C: Loss of Ammonia

The loss of ammonia (NH3) from the protonated molecule is a plausible fragmentation, especially in the gas phase.

-

[M+H]+ → [M+H - NH3]+ This would result in an ion at m/z 148.0760.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for protonated (3R)-3-amino-3-phenylpropanamide.

Caption: Predicted major fragmentation pathways of protonated (3R)-3-amino-3-phenylpropanamide.

Experimental Protocol for Mass Spectrometry Analysis

To empirically determine the fragmentation pattern of (3R)-3-amino-3-phenylpropanamide, the following experimental protocol using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of (3R)-3-amino-3-phenylpropanamide in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution Q-TOF mass spectrometer (e.g., Agilent 6545, Waters Synapt G2-Si).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Direct infusion of the working solution at a flow rate of 5 µL/min.

-

MS Parameters:

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

-

MS/MS Parameters:

-

Precursor Ion Selection: Isolate the [M+H]+ ion at m/z 165.10.

-

Collision Energy: Perform a collision energy ramp from 10 to 40 eV to observe the full range of fragment ions.

-

Collision Gas: Argon or Nitrogen.

-

Data Acquisition and Analysis

-

Acquire full scan MS data to confirm the presence and accurate mass of the [M+H]+ ion.

-

Acquire MS/MS data by selecting the [M+H]+ ion as the precursor.

-

Process the data using the instrument's software to identify the m/z values of the product ions and propose their elemental compositions based on their accurate masses.

Caption: General experimental workflow for the mass spectrometric analysis of (3R)-3-amino-3-phenylpropanamide.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the mass spectrometric behavior of (3R)-3-amino-3-phenylpropanamide. The exact mass has been precisely defined, and the major fragmentation pathways have been predicted based on established chemical principles. The provided experimental protocol offers a practical approach for obtaining empirical data to validate these predictions. This comprehensive information serves as a valuable resource for scientists engaged in the analysis and characterization of this and related compounds.

References

-

Dodds, E. D., & Tureček, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1565-1574. [Link]

-

Dodds, E. D., & Tureček, F. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. International Journal of Mass Spectrometry, 265(2-3), 203-214. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22541. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. *PMC. [Link]

-

PubChem. (n.d.). 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-N-propylnitrous amide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

(3R)-3-amino-3-phenylpropanamide as a chiral building block in drug discovery

Application Note: (3R)-3-Amino-3-phenylpropanamide as a Privileged Chiral Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the spatial arrangement of functional groups is as critical as their chemical identity. (3R)-3-amino-3-phenylpropanamide (CAS: 46050-30-0) has emerged as a highly versatile chiral building block, particularly in the development of therapeutics targeting neurological and metabolic disorders[1][2]. Characterized by a central chiral carbon bonded to a primary amine, a phenyl group, and a carboxamide, this β -amino amide scaffold is a cornerstone in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics[1]. This application note details the mechanistic rationale for its use, comparative synthetic methodologies, and self-validating protocols for its integration into drug discovery workflows.

Mechanistic Rationale: The β -Amino Amide Pharmacophore

The utility of (3R)-3-amino-3-phenylpropanamide is most prominently showcased in the design of dipeptidyl peptidase IV (DPP-4) inhibitors, such as sitagliptin and triazolopiperazine-based derivatives used for type 2 diabetes management[3][4].

Causality in Stereocenter Selection: The choice of the (3R) enantiomer is not arbitrary; it is dictated by the rigid topography of the target receptor. At physiological pH, the primary amine of the β -amino amide is protonated. This allows it to form critical, stereospecific salt bridges with the Glu205 and Glu206 residues within the DPP-4 active site[4]. Simultaneously, the (3R) configuration perfectly vectors the adjacent phenyl ring to occupy the S1 hydrophobic pocket of the enzyme[4]. A racemic mixture or the (3S) enantiomer results in steric clashes and a profound loss of binding affinity, underscoring the necessity for high enantiomeric purity during synthesis.

Pharmacological mechanism of (3R)-beta-amino amides in DPP-4 inhibition.

Physicochemical Properties & Synthetic Strategies

To effectively utilize this building block, researchers must account for its reactivity profile. The amide bond is susceptible to hydrolysis under extreme pH, and the primary amine requires protection (e.g., Boc or Fmoc) during aggressive downstream cross-coupling reactions[1].

Table 1: Physicochemical Identity

| Property | Value / Description |

|---|---|

| Molecular Formula | C9H12N2O[1] |

| Molecular Weight | 164.20 g/mol [1] |

| CAS Number | 46050-30-0[2][5] |

| Key Functional Groups | Primary amine (nucleophilic), Carboxamide, Phenyl ring[1] |

| Stereochemistry | (3R) configuration at the central carbon[1] |

Historically, the synthesis of this compound relied on the acid-catalyzed hydrolysis of 3-amino-3-phenylpropanenitrile[6]. However, this traditional route yields a racemic mixture, requiring wasteful late-stage chiral resolution that mathematically caps the yield at 50%[6]. Modern approaches leverage asymmetric catalysis and biocatalysis to achieve direct, high-yielding enantioselective synthesis[7][8].

Table 2: Comparison of Synthetic Strategies

| Method | Reagents / Catalyst | Yield | Enantiomeric Excess (ee) | Scalability & Green Impact |

|---|---|---|---|---|

| Chemical Hydrolysis + Resolution | HCl/H2SO4, Chiral resolving agent[6] | <50% | >95% | Low (High waste, low atom economy) |

| Biocatalytic Hydrolysis | Stereoselective Nitrilase[8] | >80% | >98% | High (Aqueous conditions, green) |

| Asymmetric Aza-Michael Addition | (S,S)-(+)-pseudoephedrine[7] | 75-90% | >95% | High (Modular for diverse analogs) |

| Asymmetric Hydrogenation | Rh/DuanPhos complex[7] | Up to 99% | Up to 96% | High (Gram-scale, high efficiency) |

Workflow comparing traditional chemical resolution vs. biocatalytic synthesis.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs).

Protocol A: Biocatalytic Enantioselective Hydrolysis

Causality: Utilizing a stereoselective nitrilase prevents the over-hydrolysis of the nitrile to the carboxylic acid (a common side reaction in acid catalysis) and directly yields the (3R)-enantiomer, bypassing the 50% yield cap of racemic resolution[6][8].

Step-by-Step Methodology:

-

Substrate Preparation: Suspend 50 mmol of racemic 3-amino-3-phenylpropanenitrile in 100 mL of potassium phosphate buffer (50 mM, pH 7.2).

-

Enzymatic Conversion: Add 500 mg of lyophilized (R)-selective nitrilase enzyme. Incubate the reaction mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

-

In-Process Control (IPC) - Self-Validation: Extract a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge, and analyze via chiral HPLC (Daicel Chiralpak AD-H column; Hexane/IPA 80:20). Proceed to extraction only when the (3S)-nitrile is depleted or the desired ee (>98%) of the (3R)-amide is confirmed.

-

Extraction: Adjust the pH of the aqueous layer to 9.0 using 1M NaOH to ensure the primary amine is unprotonated. Extract with ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3R)-3-amino-3-phenylpropanamide as a white solid.

Protocol B: Asymmetric Aza-Michael Addition

Causality: When drug discovery requires rapid generation of structurally diverse β -amino amides (e.g., varying the phenyl ring substituents), late-stage functionalization is inefficient. This protocol uses (S,S)-(+)-pseudoephedrine as a chiral auxiliary to direct the stereochemistry of the nucleophilic addition, allowing modular assembly[7].

Step-by-Step Methodology:

-

Auxiliary Attachment: React the desired α,β -unsaturated carboxylic acid with (S,S)-(+)-pseudoephedrine in the presence of coupling reagents (e.g., EDC/HOBt) in dichloromethane (DCM) to form the chiral α,β -unsaturated amide.

-

Nucleophilic Addition: Cool a solution of the chiral amide in THF to -78°C. Dropwise, add a solution of lithium benzylamide (acting as the nitrogen nucleophile). The chiral auxiliary sterically hinders one face of the alkene, forcing a highly diastereoselective conjugate addition[7].

-

IPC - Diastereomeric Check: Analyze the crude mixture via ¹H-NMR. The diastereomeric ratio (dr) should exceed 95:5, validated by the distinct chemical shifts of the newly formed methine proton.

-

Auxiliary Cleavage & Deprotection: Cleave the pseudoephedrine auxiliary using lithium amidotrioxyborate (LiABH₃) to reveal the primary carboxamide. Subsequently, remove the benzyl protecting group via palladium-catalyzed hydrogenation (Pd/C, H₂, MeOH) to yield the final enantiopure β -amino amide[7].

References

-

EvitaChem. "Buy (3R)-3-amino-3-phenylpropanamide (EVT-8821810)". EvitaChem Products. 1

-

Benchchem. "3-Amino-3-phenylpropanenitrile | 16750-41-7". Benchchem Advanced Organic Synthesis. 6

-

Namiki-s. "Building Blocks - 3-amino-3-phenylpropanamide". Namiki Shoji Co., Ltd.5

-

Ambeed. "46050-30-0 | 3-Amino-3-phenylpropanamide". Ambeed Chiral Building Blocks. 2

-

Etxebarria, J., et al. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary". The Journal of Organic Chemistry / ResearchGate. 7

-

CSIR. "Enantiomeric biocatalytic hydrolysis of β-aminonitriles". CSIR Publications. 8

-

Merck & Co. "From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck". PMC / NIH. 3

-

Kowalchick, J., et al. "Design, synthesis, and biological evaluation of triazolopiperazine-based β-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors". Bioorganic & Medicinal Chemistry Letters / ResearchGate. 4

Sources

- 1. evitachem.com [evitachem.com]

- 2. 46050-30-0|3-Amino-3-phenylpropanamide| Ambeed [ambeed.com]

- 3. From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. 3-Amino-3-phenylpropanenitrile | 16750-41-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchspace.csir.co.za [researchspace.csir.co.za]

Mastering Amide Bond Formation with a Chiral Synthon: Protocols for (3R)-3-Amino-3-phenylpropanamide

Introduction: The Significance of (3R)-3-Amino-3-phenylpropanamide in Medicinal Chemistry

(3R)-3-amino-3-phenylpropanamide is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine, a phenyl group at a stereocenter, and a primary amide, makes it a key component in the synthesis of a wide range of biologically active molecules. The precise spatial arrangement of these functional groups allows for specific interactions with biological targets, making the control of stereochemistry during synthesis paramount. Amide bond formation is a fundamental transformation in the pharmaceutical industry, and the development of robust and efficient protocols for coupling chiral amines like (3R)-3-amino-3-phenylpropanamide is crucial for the successful synthesis of complex drug candidates.[1]

This comprehensive guide provides detailed application notes and protocols for the formation of amide bonds using (3R)-3-amino-3-phenylpropanamide. We will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and provide a comparative analysis of different reagents to empower researchers in their synthetic endeavors.

The Crux of the Matter: Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents, each with its own mechanism of action.

Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and versatility.[3] The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea byproduct.[2]

To enhance efficiency and, critically, to suppress racemization at the stereocenter of the chiral amine, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[4] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, including epimerization.[5]

Caption: Carbodiimide-mediated amide bond formation.

Phosphonium and Uronium/Guanidinium Reagents: High-Efficiency Coupling

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium/guanidinium salts like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are often the reagents of choice.[6][7][8]

These reagents react with the carboxylate anion to form highly reactive activated esters (e.g., OBt or OAt esters), which then rapidly react with the amine.[9] HATU, in particular, is known for its high efficiency and ability to suppress racemization due to the formation of a 7-azabenzotriazole active ester.[4][10]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hepatochem.com [hepatochem.com]

- 4. peptide.com [peptide.com]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]

- 7. HATU - Enamine [enamine.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

Enantioselective Synthesis Applications of (3R)-3-Amino-3-phenylpropanamide: A Comprehensive Guide for Drug Development

Executive Summary

The development of chiral β -amino acid derivatives has fundamentally transformed modern pharmacochemistry. Among these, (3R)-3-amino-3-phenylpropanamide stands out as a highly versatile chiral building block. Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon in their backbone, conferring exceptional conformational rigidity and resistance to proteolytic degradation[1]. This application note provides an authoritative guide on the enantioselective synthesis of (3R)-3-amino-3-phenylpropanamide, its role in drug discovery, and validated protocols for its integration into active pharmaceutical ingredients (APIs) and peptidomimetics.

Molecular Significance & Causality in Chiral Selection

The stereochemistry of 3-amino-3-phenylpropanamide dictates its pharmacological viability. The (3R)-enantiomer is specifically utilized to ensure precise spatial alignment of the phenyl ring within the hydrophobic binding pockets of target receptors[2].

Why β -Amino Acids?

-

Protease Resistance: The β -homologue structure prevents recognition by standard proteolytic enzymes, drastically increasing the half-life of peptide-based drugs[1].

-

Secondary Structure Induction: β -peptides reliably fold into stable secondary structures (such as 14-helices) that mimic natural protein-protein interaction interfaces, making them ideal for developing peptidomimetics[1].

-

Pharmacological Targeting: Derivatives of (3R)-3-amino-3-phenylpropanamide are actively explored as alpha-adrenergic receptor modulators and cannabinoid receptor ligands[2].

Fig 1: Pharmacological signaling pathway of (3R)-3-amino-3-phenylpropanamide derivatives.

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is the primary bottleneck in β -amino acid synthesis. Researchers typically employ either biocatalytic kinetic resolution or asymmetric chemical synthesis[3][4].

Biocatalytic Kinetic Resolution

Lipase-catalyzed resolution is the industry standard for scalability and green chemistry compliance. By utilizing enzymes such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase, a racemic mixture of the amide can be resolved. The enzyme selectively acylates the (3S)-enantiomer, leaving the desired (3R)-enantiomer unreacted in the aqueous phase, allowing for simple liquid-liquid extraction[4][5].

Nitrile Hydratase Cascade

An emerging biocatalytic route involves the enzymatic hydrolysis of 3-amino-3-phenylpropanenitrile. Nitrile hydratase enzymes convert the nitrile directly into the primary amide. While highly efficient, achieving high enantioselectivity requires precise substrate engineering (e.g., N-methylation) to guide the enzyme's stereopreference[6][7].

Quantitative Comparison of Synthesis Routes

| Synthesis Method | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee) | Scalability | Key Advantage |

| Kinetic Resolution | Lipase (e.g., CAL-B, PS) | ~41-50%* | > 99.5% | High (Commercial) | Excellent purity, mild conditions[4] |

| Nitrile Hydratase | Nitrile Hydratase/Amidase | ~23-45% | Moderate to High | Medium | Direct conversion from nitriles[7] |

| Asymmetric Mannich | Chiral Cinchona Alkaloids | 74-89% | ≥ 93:7 | Medium | No theoretical 50% yield limit[8] |

*Note: Kinetic resolution has a theoretical maximum yield of 50% per cycle unless coupled with dynamic kinetic resolution (DKR).

Fig 2: Biocatalytic kinetic resolution workflow for isolating the (3R)-enantiomer.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the reagent selection to ensure maximum yield and minimal racemization.

Protocol A: Biocatalytic Kinetic Resolution of Racemic Amide

Objective: Isolate (3R)-3-amino-3-phenylpropanamide from a racemic mixture using CAL-B.

Reagents:

-

Racemic 3-amino-3-phenylpropanamide (100 mmol)

-

Candida antarctica Lipase B (CAL-B, immobilized, 2.0 g)

-

Ethyl methoxyacetate (150 mmol) - Causality: The methoxy group increases the electrophilicity of the acyl donor, significantly accelerating the enzymatic acylation rate compared to standard ethyl acetate.

-

Diisopropyl ether (DIPE, 200 mL)

Step-by-Step Methodology:

-

Solubilization: Suspend the racemic amide in 200 mL of DIPE in a temperature-controlled reactor.

-

Enzyme Addition: Add 2.0 g of immobilized CAL-B and 150 mmol of ethyl methoxyacetate.

-

Incubation: Stir the mixture at 45°C for 24 hours. Causality: 45°C provides the optimal thermodynamic balance between enzyme activity and thermal stability of the immobilized matrix[5].

-

Reaction Monitoring: Withdraw 50 µL aliquots every 4 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to monitor the disappearance of the (3S)-enantiomer.

-

Filtration: Once the ee of the unreacted (3R)-enantiomer reaches >99%, halt the reaction by filtering out the immobilized enzyme. (The enzyme can be washed with DIPE and reused).

-

Phase Separation (Self-Validation): Extract the filtrate with 0.1 M HCl (3 x 50 mL). The unreacted (3R)-amide protonates and moves to the aqueous phase, while the highly lipophilic (3S)-N-acyl byproduct remains in the organic DIPE phase.

-

Recovery: Basify the aqueous phase to pH 10 using 2 M NaOH, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield pure (3R)-3-amino-3-phenylpropanamide.

Protocol B: EDC/HOBt-Mediated β -Peptide Coupling

Objective: Synthesize a β -dipeptide utilizing the isolated (3R)-enantiomer.

Reagents:

-

(3R)-3-amino-3-phenylpropanamide (10 mmol)

-

N-Boc-protected amino acid (10.5 mmol)

-

EDC·HCl (12 mmol)

-

HOBt (12 mmol) - Causality: HOBt forms an active ester intermediate that prevents the formation of unreactive N-acylureas and suppresses racemization of the stereocenter during coupling.

-

N,N-Diisopropylethylamine (DIPEA, 25 mmol)

-

Anhydrous DMF (50 mL)

Step-by-Step Methodology:

-

Activation: Dissolve the N-Boc-protected amino acid and HOBt in 30 mL of anhydrous DMF at 0°C. Add EDC·HCl and stir for 30 minutes. Causality: Pre-activation at 0°C stabilizes the O-acylisourea intermediate before it converts to the active HOBt ester.

-

Coupling: In a separate flask, dissolve (3R)-3-amino-3-phenylpropanamide and DIPEA in 20 mL of DMF. Slowly drop this solution into the activated ester mixture.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert N₂ atmosphere.

-

Quenching & Extraction: Pour the mixture into 200 mL of ice-cold water. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers sequentially with 5% citric acid (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids), and brine.

-

Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure β -peptide.

Fig 3: Workflow for the integration of (3R)-amide into protease-resistant β -peptides.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. evitachem.com [evitachem.com]

- 3. evitachem.com [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 3-Amino-3-phenylpropanenitrile | 16750-41-7 | Benchchem [benchchem.com]

- 7. researchspace.csir.co.za [researchspace.csir.co.za]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: (3R)-3-amino-3-phenylpropanamide in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Bifunctional Organocatalysis with Amino Amide Scaffolds

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts. Within this domain, bifunctional organocatalysts, which possess two distinct functional groups capable of activating both the nucleophile and the electrophile simultaneously, have garnered significant attention.[1][2] The (3R)-3-amino-3-phenylpropanamide core represents a valuable and readily accessible chiral scaffold for the design of such catalysts. While the parent molecule itself exhibits limited catalytic activity, its strategic derivatization unlocks a potent class of organocatalysts capable of facilitating a range of asymmetric transformations with high efficiency and stereoselectivity.

This guide provides an in-depth exploration of the application of (3R)-3-amino-3-phenylpropanamide derivatives as bifunctional organocatalysts, with a focus on their use in asymmetric Michael additions and aldol reactions. We will delve into the mechanistic principles governing their catalytic activity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The (3R)-3-amino-3-phenylpropanamide Scaffold: A Platform for Bifunctional Catalyst Design

The inherent chirality and the presence of both an amino and an amide group make (3R)-3-amino-3-phenylpropanamide an ideal starting point for creating bifunctional organocatalysts. The primary amine can be readily converted into a hydrogen-bond donor moiety, such as a thiourea or a squaramide, while the amide functionality can participate in secondary interactions or be further modified. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in specific reactions.

The general principle behind these bifunctional catalysts involves a dual activation mechanism.[3] The thiourea or squaramide moiety activates the electrophile through hydrogen bonding, increasing its reactivity. Simultaneously, a basic site on the catalyst, often a tertiary amine incorporated into the design, deprotonates the nucleophile, enhancing its nucleophilicity. This cooperative activation within a chiral environment directs the stereochemical outcome of the reaction.

Application in Asymmetric Michael Additions

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area of application for organocatalysts derived from amino amides. These catalysts have proven particularly effective in the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Mechanistic Insights: A Dual Activation Model

The catalytic cycle for a thiourea-based organocatalyst derived from a 3-amino-3-phenylpropanamide scaffold in a Michael addition is depicted below. The thiourea group forms hydrogen bonds with the nitro group of the nitroolefin, enhancing its electrophilicity. Concurrently, the tertiary amine base abstracts a proton from the dicarbonyl compound, generating a chiral enolate. The chiral scaffold then orchestrates the facial-selective attack of the enolate on the activated nitroolefin, leading to the formation of the enantioenriched product.

Caption: Catalytic cycle of a bifunctional thiourea-catalyzed Michael addition.

Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

This protocol is adapted from methodologies employing similar bifunctional thiourea organocatalysts.[3]

Materials:

-

(3R)-3-amino-3-phenylpropanamide-derived thiourea catalyst (10 mol%)

-

trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)

-

Acetylacetone (0.4 mmol, 2.0 equiv)

-

Toluene (1.0 mL)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried reaction vial equipped with a magnetic stir bar, add the (3R)-3-amino-3-phenylpropanamide-derived thiourea catalyst (10 mol%).

-

Add trans-β-nitrostyrene (1.0 equiv) and toluene (1.0 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add acetylacetone (2.0 equiv) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

| Catalyst Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Thiourea Derivative | Toluene | 25 | 24 | up to 98 | up to 98 |

| Squaramide Derivative | CH2Cl2 | -20 | 48 | up to 95 | up to 99 |

Note: The data presented are representative values obtained with analogous bifunctional organocatalysts and serve as a benchmark for expected performance.[4][5]

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another cornerstone of organic synthesis where amino amide-derived organocatalysts have demonstrated significant utility. These catalysts can promote the reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones with high diastereo- and enantioselectivity.

Mechanistic Insights: Enamine-Iminium Catalysis

In the context of aldol reactions, organocatalysts derived from amino amides often operate through an enamine-based mechanism. The amine functionality of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. The hydrogen-bonding moiety (e.g., amide, thiourea, or squaramide) then activates the aldehyde electrophile. The chiral scaffold of the catalyst directs the stereoselective addition of the enamine to the activated aldehyde, forming an iminium ion intermediate which, upon hydrolysis, releases the chiral aldol product and regenerates the catalyst.

Caption: Workflow for an organocatalyzed asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is based on established procedures for amino amide-catalyzed aldol reactions.[6][7]

Materials:

-

(3R)-3-amino-3-phenylpropanamide-derived catalyst (e.g., a boro amino amide derivative) (10 mol%)[8]

-

4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

-

Cyclohexanone (2.5 mmol, 5.0 equiv)

-

Toluene (1.0 mL)

-

Benzoic acid (co-catalyst, 20 mol%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a dry reaction vial, dissolve the (3R)-3-amino-3-phenylpropanamide-derived catalyst (10 mol%) and benzoic acid (20 mol%) in toluene (1.0 mL).

-

Add cyclohexanone (5.0 equiv) to the solution and stir for 10 minutes at room temperature.

-

Add 4-nitrobenzaldehyde (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the aldol product.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation:

| Catalyst Type | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (anti) (%) |